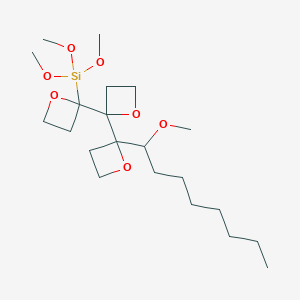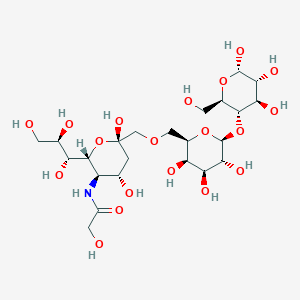
3'-(N-Glycolyl-a-neuraminosyl)lactose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-(N-Glycolyl-a-neuraminosyl)lactose is a carbohydrate compound synthesized from lactose, which is a disaccharide composed of glucose and galactose. This compound is formed by modifying the terminal hydroxyl group on the galactose moiety with glycolyl chloride . It has shown potential in inhibiting the growth of bacteria and fungi and is being explored as an anti-cancer drug candidate due to its ability to inhibit protein synthesis in cells .
准备方法
Synthetic Routes and Reaction Conditions: 3’-(N-Glycolyl-a-neuraminosyl)lactose is synthesized by modifying the terminal hydroxyl group on the galactose moiety of lactose with glycolyl chloride . The reaction typically involves the use of protective groups to ensure selective modification and may require specific catalysts to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of 3’-(N-Glycolyl-a-neuraminosyl)lactose likely involves large-scale chemical reactors and purification processes to achieve high purity levels. The compound is usually produced for research purposes and is not intended for human or veterinary use .
化学反应分析
Types of Reactions: 3’-(N-Glycolyl-a-neuraminosyl)lactose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycolyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycolyl derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
3’-(N-Glycolyl-a-neuraminosyl)lactose has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycosides.
Biology: Studied for its role in inhibiting bacterial and fungal growth.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit protein synthesis in cells.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
作用机制
The mechanism by which 3’-(N-Glycolyl-a-neuraminosyl)lactose exerts its effects involves the inhibition of protein synthesis in cells. This is achieved by interfering with the cellular machinery responsible for protein production. The compound targets specific molecular pathways and enzymes involved in protein synthesis, leading to the inhibition of bacterial and fungal growth and potential anti-cancer effects .
相似化合物的比较
N-Glycolylneuraminic acid: Another glycolyl-modified carbohydrate with similar biological activities.
N-Acetylneuraminic acid: A structurally related compound with different functional groups.
Lactose derivatives: Various modified lactose compounds with different biological and chemical properties.
Uniqueness: 3’-(N-Glycolyl-a-neuraminosyl)lactose is unique due to its specific glycolyl modification, which imparts distinct biological activities such as the inhibition of protein synthesis and potential anti-cancer properties .
属性
分子式 |
C23H41NO19 |
|---|---|
分子量 |
635.6 g/mol |
IUPAC 名称 |
N-[(2R,3R,4S,6S)-4,6-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-6-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxymethyl]oxan-3-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C23H41NO19/c25-2-8(29)13(31)20-12(24-11(30)4-27)7(28)1-23(38,43-20)6-39-5-10-14(32)15(33)18(36)22(41-10)42-19-9(3-26)40-21(37)17(35)16(19)34/h7-10,12-22,25-29,31-38H,1-6H2,(H,24,30)/t7-,8+,9+,10+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-/m0/s1 |
InChI 键 |
QCAMDYBHIULYBR-CNMSYDHNSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O |
规范 SMILES |
C1C(C(C(OC1(COCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)C(C(CO)O)O)NC(=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



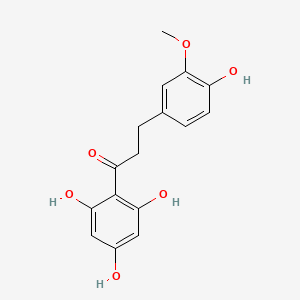


![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
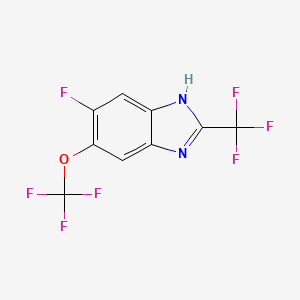


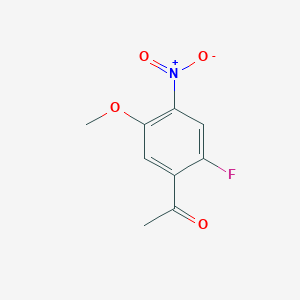
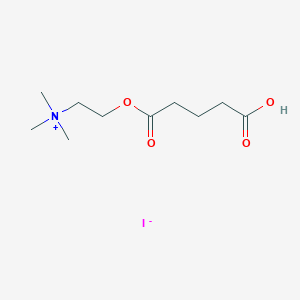

![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)

